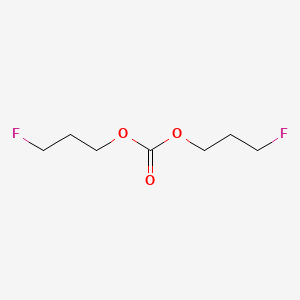

Bis(3-fluoropropyl) carbonate

Description

Bis(3-fluoropropyl) carbonate is a fluorinated organic carbonate ester characterized by two 3-fluoropropyl groups attached to a central carbonate group. These traits make them valuable in pharmaceutical synthesis, agrochemical formulations, and advanced material science .

Properties

Molecular Formula |

C7H12F2O3 |

|---|---|

Molecular Weight |

182.16 g/mol |

IUPAC Name |

bis(3-fluoropropyl) carbonate |

InChI |

InChI=1S/C7H12F2O3/c8-3-1-5-11-7(10)12-6-2-4-9/h1-6H2 |

InChI Key |

FZDXLCQAJDXWHB-UHFFFAOYSA-N |

Canonical SMILES |

C(COC(=O)OCCCF)CF |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-fluoropropyl) carbonate typically involves the reaction of 3-fluoropropanol with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:

2C3H7FOH+COCl2→(C3H7FO)2CO+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of alternative carbonylating agents, such as dimethyl carbonate, can also be explored to minimize the use of hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

Bis(3-fluoropropyl) carbonate can undergo various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield 3-fluoropropanol and carbon dioxide.

Transesterification: It can participate in transesterification reactions with alcohols to form different carbonate esters.

Nucleophilic Substitution: The fluorine atoms in the 3-fluoropropyl groups can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a base, such as sodium hydroxide.

Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.

Nucleophilic Substitution: Requires nucleophiles like amines or thiols and may be facilitated by catalysts or elevated temperatures.

Major Products

Hydrolysis: 3-Fluoropropanol and carbon dioxide.

Transesterification: Various carbonate esters depending on the alcohol used.

Nucleophilic Substitution: Substituted products where the fluorine atoms are replaced by nucleophiles.

Scientific Research Applications

Bis(3-fluoropropyl) carbonate has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science: Employed in the preparation of polymers and other materials with specific properties.

Pharmaceuticals: Investigated for its potential use in drug development and delivery systems.

Electrolytes: Utilized in the formulation of electrolytes for lithium-ion batteries due to its stability and conductivity properties.

Mechanism of Action

The mechanism of action of bis(3-fluoropropyl) carbonate in various applications depends on its chemical reactivity. In organic synthesis, it acts as a carbonylating agent, facilitating the formation of carbonate esters. In materials science, its incorporation into polymers can enhance properties such as thermal stability and mechanical strength. The molecular targets and pathways involved are specific to the application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Fluorinated carbonates exhibit variations in properties depending on the fluorination pattern (e.g., chain length, degree of fluorination). Below is a comparative analysis of Bis(3-fluoropropyl) carbonate and related compounds (Table 1):

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorination Pattern | Key Applications |

|---|---|---|---|---|

| This compound* | C₇H₁₂F₂O₃ | ~194.17 | Two 3-fluoropropyl groups | Pharmaceuticals, polymer additives |

| 3-Fluoropropyl 1H,1H-perfluorohexyl carbonate | C₁₀H₈F₁₂O₃ | 404.15 | 3-fluoropropyl + perfluorohexyl | Specialty coatings, surfactants |

| 1H,1H,9H-Perfluorononyl methyl carbonate | C₁₁H₆F₁₆O₃ | 490.14 | Methyl + perfluorononyl | Lubricants, electronic materials |

| 3-Fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate | C₁₀H₁₂F₇O₃ | 324.20 | 3-fluoropropyl + pentafluoropentyl | Drug delivery systems |

- Fluorination Impact: this compound contains short fluorinated chains, balancing lipophilicity and moderate solubility in organic solvents. Perfluorohexyl/perfluorononyl derivatives (e.g., entries 2 and 3) exhibit extreme hydrophobicity and chemical inertness, making them suitable for water-repellent coatings . Pentafluoropentyl derivatives (entry 4) combine moderate fluorination with flexibility, enhancing biocompatibility for pharmaceutical use .

Stability and Reactivity

- Thermal Stability : Perfluorinated chains (e.g., in entries 2 and 3) increase thermal stability (>250°C decomposition), whereas this compound likely degrades at lower temperatures (~150–200°C) due to shorter fluorinated groups.

- Hydrolytic Resistance : Fluorinated carbonates generally resist hydrolysis better than chlorinated analogs (e.g., bis(trichloromethyl) carbonate, ), which are highly reactive and toxic (H330 hazard) .

Pharmaceuticals

Fluorinated carbonates serve as intermediates in drug synthesis. For example, 3-fluoropropyl 4,4,5,5,5-pentafluoropentyl carbonate (entry 4) is used in prodrug formulations to enhance bioavailability . This compound’s shorter chains may optimize drug solubility without excessive lipophilicity.

Advanced Materials

Perfluorinated derivatives (entries 2 and 3) are employed in high-performance lubricants and coatings due to their low surface energy. This compound’s moderate fluorination could make it a cost-effective alternative for less demanding applications.

Contrast with Chlorinated Analogs

Unlike bis(trichloromethyl) carbonate (), fluorinated carbonates are less reactive and safer to handle. Chlorinated variants require stringent safety measures (e.g., self-contained breathing apparatus) due to acute toxicity risks .

Biological Activity

Bis(3-fluoropropyl) carbonate is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its carbonate functional group and the presence of fluorine atoms, which significantly influence its reactivity and stability. The molecular formula is . The compound's structure includes two 3-fluoropropyl groups attached to a carbonate moiety, which enhances its potential for biological interactions.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₁₀F₂O₃ | Two 3-fluoropropyl groups |

| Methyl 2,2,2-trifluoroethyl carbonate | C₄H₅F₃O₃ | Simpler structure without fluoropropyl groups |

| Bis(2,2,2-trifluoroethyl) carbonate | C₄H₆F₆O₃ | Contains two trifluoroethyl groups |

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Research indicates that the compound may exhibit antimicrobial properties and could serve as a precursor for agrochemicals due to its potential biological effects.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial properties of this compound.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Results : Showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus.

-

Agrochemical Potential :

- Objective : Assess the effectiveness of this compound as an agrochemical.

- Method : Field trials on crop protection.

- Results : Indicated promising results in reducing pest populations without harming beneficial insects.

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate low toxicity levels in mammalian cell lines, suggesting potential for safe application in agricultural and pharmaceutical contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.